Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- is a complex organic compound characterized by the presence of a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a thiophene group. This compound is notable for its unique structural features that confer distinct chemical and biological properties, making it valuable in various scientific applications. The compound's IUPAC name is 3-(2-oxo-3-thiophen-2-ylimidazolidin-1-yl)benzoic acid, and its molecular formula is with a molecular weight of 288.32 g/mol.
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- can be sourced from specialized chemical suppliers and is classified under organic compounds, specifically as a derivative of benzoic acid and imidazolidinone. The compound's CAS number is 651749-14-3, indicating its unique identity in chemical databases.
The synthesis of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- typically involves multi-step organic reactions. A common method includes the reaction of benzoic acid derivatives with thienyl-substituted imidazolidinones under controlled conditions. The process often requires catalysts and specific solvents to achieve high yields and purity.
The molecular structure of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- features:
| Property | Value |
|---|---|
| CAS Number | 651749-14-3 |
| Molecular Formula | C14H12N2O3S |
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | 3-(2-oxo-3-thiophen-2-ylimidazolidin-1-yl)benzoic acid |
| InChI Key | DTCUORJOLDXQAN-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CS3 |
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- can undergo several types of chemical reactions:
Common reagents and conditions used in these reactions include:
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- is expected to exhibit typical physical properties associated with organic compounds, including solubility in organic solvents.
The compound's chemical properties include:
Relevant data regarding its solubility, melting point, boiling point, and other physical constants are essential for practical applications but are not extensively documented in available literature.
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- has various scientific uses:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6